molecular formula C22H23ClN4O B2802077 1-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide CAS No. 2034467-96-2

1-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2802077
CAS No.: 2034467-96-2
M. Wt: 394.9
InChI Key: LNTNTBIGCOKLTG-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H23ClN4O and its molecular weight is 394.9. The purity is usually 95%.
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Biological Activity

The compound 1-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H21ClN4OC_{19}H_{21}ClN_4O, with a molecular weight of approximately 364.85 g/mol. Its structure comprises a cyclopentanecarboxamide moiety linked to a chlorophenyl group and a pyridinyl-pyrazolyl unit, which may contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives containing pyrazole and pyridine rings have been shown to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. A study focusing on pyrazole derivatives demonstrated their ability to inhibit tumor growth in various cancer models, suggesting that the presence of the pyrazole moiety is crucial for anticancer activity .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been found to inhibit the production of pro-inflammatory cytokines and nitric oxide in activated microglia, which are pivotal in neuroinflammatory processes . The mechanism often involves the suppression of the NF-kB signaling pathway, leading to reduced inflammation and neuroprotection.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Pyrazole derivatives are known to act as inhibitors of acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and managing urea cycle disorders respectively . The specific inhibition profile of this compound could provide insights into its therapeutic applications.

Neuroprotective Properties

In a study investigating neuroprotective effects, a similar compound was shown to mitigate the effects of neurotoxicity induced by MPTP in mice. The treatment led to improved behavioral outcomes and protection against dopaminergic neuron loss through modulation of inflammatory responses . This suggests that our compound may exhibit similar protective effects against neurodegenerative conditions.

Antibacterial Activity

While primarily focused on anticancer and anti-inflammatory properties, some studies have also explored the antibacterial potential of related compounds. For example, certain pyrazole derivatives have demonstrated efficacy against various bacterial strains, indicating a broad spectrum of biological activity that may include antibacterial effects .

Data Summary Table

Biological Activity Mechanism Reference
AnticancerInduction of apoptosis, cell cycle arrest
Anti-inflammatoryInhibition of NF-kB signaling
Enzyme InhibitionAChE and urease inhibition
NeuroprotectionReduction of neuroinflammation
AntibacterialEfficacy against bacterial strains

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O/c1-27-15-17(14-26-27)20-12-16(8-11-24-20)13-25-21(28)22(9-2-3-10-22)18-4-6-19(23)7-5-18/h4-8,11-12,14-15H,2-3,9-10,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTNTBIGCOKLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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